![molecular formula C24H42O4S B12580076 2-(2-{2-[4-(Dodecyloxy)phenoxy]ethoxy}ethoxy)ethane-1-thiol CAS No. 634928-15-7](/img/structure/B12580076.png)
2-(2-{2-[4-(Dodecyloxy)phenoxy]ethoxy}ethoxy)ethane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-{2-[4-(Dodecyloxy)phenoxy]ethoxy}ethoxy)ethane-1-thiol is an organic compound with the molecular formula C24H42O4S. It is a thiol derivative, characterized by the presence of a sulfur atom bonded to a hydrogen atom and an alkyl group. This compound is notable for its complex structure, which includes multiple ether linkages and a long alkyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{2-[4-(Dodecyloxy)phenoxy]ethoxy}ethoxy)ethane-1-thiol typically involves multiple steps:
Etherification: The initial step involves the etherification of 4-hydroxyphenol with dodecyl bromide to form 4-(dodecyloxy)phenol.
Ethoxylation: This intermediate is then subjected to ethoxylation using ethylene oxide to introduce the ethoxy groups.
Thiol Addition: Finally, the thiol group is introduced through a reaction with ethanethiol under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The ether linkages can undergo nucleophilic substitution reactions.
Reduction: The compound can be reduced to break the ether linkages and form simpler alcohols and thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Substitution: Alkyl halides or sulfonates in the presence of a strong base like sodium hydride.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Major Products
Oxidation: Disulfides and sulfoxides.
Substitution: Various substituted ethers.
Reduction: Alcohols and thiols.
Scientific Research Applications
2-(2-{2-[4-(Dodecyloxy)phenoxy]ethoxy}ethoxy)ethane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of thiol-based redox reactions in biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of 2-(2-{2-[4-(Dodecyloxy)phenoxy]ethoxy}ethoxy)ethane-1-thiol involves its ability to undergo redox reactions. The thiol group can participate in the formation and breaking of disulfide bonds, which is crucial in many biological processes. The ether linkages provide flexibility and solubility, making it a versatile compound in various applications.
Comparison with Similar Compounds
Similar Compounds
2-(2-{2-[4-(Dodecyloxy)phenoxy]ethoxy}ethoxy)ethanol: Similar structure but with a hydroxyl group instead of a thiol group.
2-(2-{2-[4-(Dodecyloxy)phenoxy]ethoxy}ethoxy)ethane-1-amine: Contains an amine group instead of a thiol group.
Uniqueness
The presence of the thiol group in 2-(2-{2-[4-(Dodecyloxy)phenoxy]ethoxy}ethoxy)ethane-1-thiol makes it unique compared to its analogs. Thiol groups are highly reactive and can form strong bonds with metals, making this compound particularly useful in applications requiring strong binding properties.
Properties
CAS No. |
634928-15-7 |
|---|---|
Molecular Formula |
C24H42O4S |
Molecular Weight |
426.7 g/mol |
IUPAC Name |
2-[2-[2-(4-dodecoxyphenoxy)ethoxy]ethoxy]ethanethiol |
InChI |
InChI=1S/C24H42O4S/c1-2-3-4-5-6-7-8-9-10-11-16-27-23-12-14-24(15-13-23)28-20-19-25-17-18-26-21-22-29/h12-15,29H,2-11,16-22H2,1H3 |
InChI Key |
SUPRHDHBFFHZGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)OCCOCCOCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


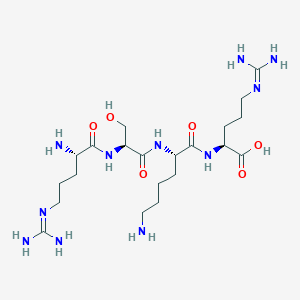
![2H-Pyran-2-one, 4-[(4-acetylphenyl)ethynyl]-6-methyl-](/img/structure/B12579997.png)
![N-(3-Chloroisoquinolin-5-yl)-N'-{[4-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B12579998.png)

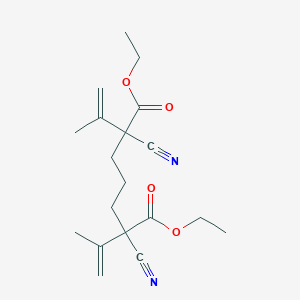
![Lithium bicyclo[6.1.0]nona-1(8),2,4,6-tetraen-9-ide](/img/structure/B12580027.png)
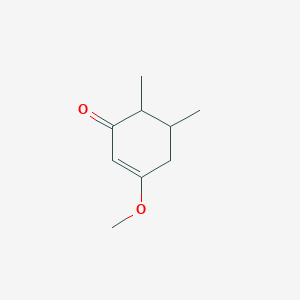
![1,1',1'',1'''-{1,2-Phenylenebis[(ethene-2,1-diyl)-2,1-phenyleneethene-2,1,1-triyl]}tetrabenzene](/img/structure/B12580032.png)
![1,2,3-Thiadiazole, 4-[4-(methylsulfonyl)phenyl]-5-phenyl-](/img/structure/B12580034.png)
![5H-Thiopyrano[4,3-e][1,3]benzothiazole](/img/structure/B12580037.png)
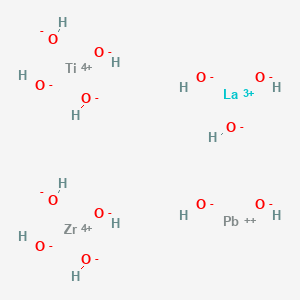
![N-Butyl-N-{1-(2,4-dichlorophenyl)-2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2-hydroxybenzamide](/img/structure/B12580050.png)
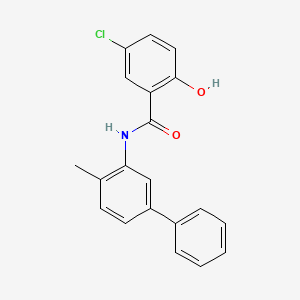
![3-[(2-Fluoro-3-iodophenyl)methoxy]pyridin-2-amine](/img/structure/B12580069.png)
